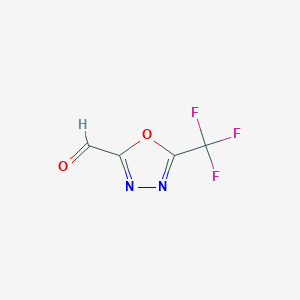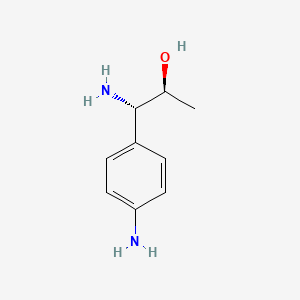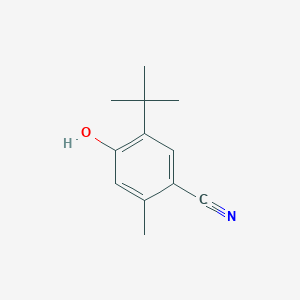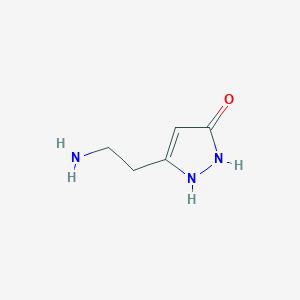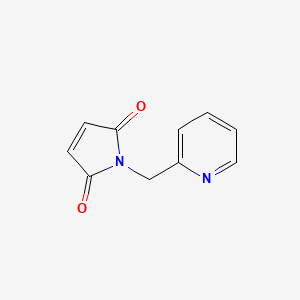![molecular formula C8H4Cl2N2O B13032466 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an aldehyde group at position 3. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process can be summarized as follows:
Starting Material: 2,6-dichloro-4-nitropyridine.
Cyclization: The nitro group is reduced to an amino group, followed by cyclization to form the pyrrolopyridine ring.
Formylation: The aldehyde group is introduced at position 3 through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Substitution: Various substituted pyrrolopyridines.
Oxidation: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Condensation: Imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and the development of chemical probes.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Contains a hydroxyl group instead of an aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at position 3.
Uniqueness
The presence of the aldehyde group at position 3 in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde makes it a versatile intermediate for further chemical modifications. This functional group allows for a wide range of reactions, making it a valuable compound in synthetic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-6(10)12-8-7(5)4(3-13)2-11-8/h1-3H,(H,11,12) |
InChI-Schlüssel |
TZGONJGFSGKDCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(NC=C2C=O)N=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
